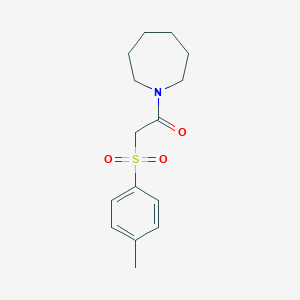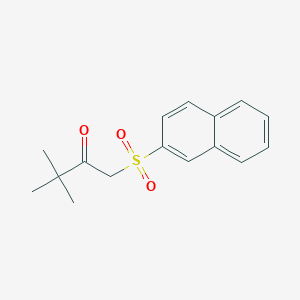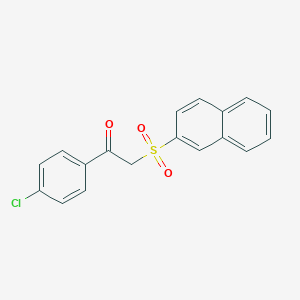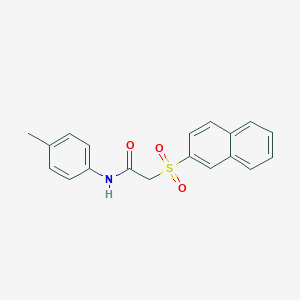![molecular formula C16H13ClN4O2S B285630 N-(3-chlorophenyl)-3-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285630.png)
N-(3-chlorophenyl)-3-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is a synthetic organic compound that features a chlorophenyl group, a pyridinyl group, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol to form the thioether linkage.
Amide Formation: Finally, the thioether intermediate is coupled with a chlorophenyl amine to form the desired amide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the oxadiazole ring or the nitro groups if present.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry or as a catalyst in organic reactions.
Materials Science: It might be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Biochemical Research: It could be used as a probe to study specific biochemical pathways or molecular interactions.
Industry
Agriculture: The compound might be explored for use as a pesticide or herbicide.
Polymer Science: It could be used in the synthesis of polymers with unique properties.
作用機序
The mechanism of action of N-(3-chlorophenyl)-3-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
- N-(3-chlorophenyl)-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}butanamide
Uniqueness
N-(3-chlorophenyl)-3-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, stability, and biological activity compared to similar compounds.
特性
分子式 |
C16H13ClN4O2S |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-2-1-3-13(10-12)19-14(22)6-9-24-16-21-20-15(23-16)11-4-7-18-8-5-11/h1-5,7-8,10H,6,9H2,(H,19,22) |
InChIキー |
BDRBDHGEIAICEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3 |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide](/img/structure/B285553.png)

![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)






